ATF3 inducer 1

Catalog No.
S11252334
CAS No.
M.F
C12H10N2O3
M. Wt
230.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ATF3 inducer 1

Product Name

ATF3 inducer 1

IUPAC Name

7-methoxy-3-methyl-2H-chromeno[4,3-c]pyrazol-4-one

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

InChI

InChI=1S/C12H10N2O3/c1-6-10-11(14-13-6)8-4-3-7(16-2)5-9(8)17-12(10)15/h3-5H,1-2H3,(H,13,14)

InChI Key

XAKSOGPEDDVQGM-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=C2C(=NN1)C3=C(C=C(C=C3)OC)OC2=O

Application Notes and Protocols for ATF3 Inducer 1 in Managing Metabolic Syndrome

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Activating Transcription Factor 3 (ATF3) is a stress-inducible transcription factor belonging to the ATF/CREB family, which functions as a master regulator of metabolic homeostasis [1]. It acts as a hub in the cellular adaptive-response network, modulating gene expression by forming homodimers or heterodimers with other ATF/CREB or C/EBP family proteins [2] [3]. ATF3 expression is typically low under normal conditions but can be significantly induced by various metabolic stresses, including endoplasmic reticulum (ER) stress, cytokine signaling, and lipotoxicity [4] [1].

The therapeutic potential of ATF3 induction for metabolic syndrome (MetS) is supported by substantial evidence. ATF3 operates through several key mechanisms:

  • Inhibition of Adipogenesis and Lipogenesis: ATF3 represses key adipogenic transcription factors, including PPARγ and C/EBPα, thereby inhibiting white adipocyte differentiation and lipid accumulation [2] [5].
  • Promotion of Adipose Tissue Browning: ATF3 enhances the browning of white adipose tissue (WAT) and activates brown adipose tissue (BAT), increasing energy expenditure via upregulation of UCP1 and other thermogenic genes [5].
  • Improvement of Glucose Homeostasis: ATF3 helps restore glucose tolerance and insulin sensitivity by modulating gluconeogenesis in the liver and influencing pancreatic β-cell function [6] [1].
  • Suppression of Resistin Signaling: A recently elucidated mechanism involves ATF3 binding to specific sites on the resistin promoter, inhibiting its expression. Elevated resistin impairs glucose tolerance and insulin sensitivity, making this inhibition a crucial anti-obesity mechanism [2].

ATF3 Inducer 1 (CAS No. 3038756-30-5), a potent synthetic compound with the chemical name 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one, was developed to exploit these therapeutic pathways. It represents a promising pharmacological agent for the treatment of diet-induced obesity and its related metabolic complications [3] [7].

Quantitative Data Summary

The table below summarizes key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: Summary of Key Experimental Data for this compound

Parameter Experimental System Dosage/Concentration Key Results Citation
ATF3 Induction 3T3-L1 preadipocytes 50 μM for 8 days Increased ATF3 protein and mRNA expression; inhibited lipid accumulation. [7]
*In Vivo* Efficacy C57BL/6 male mice (HFD-induced obesity) 40 mg/kg, i.p., 3x/week for 10 weeks Reduced body weight; decreased epididymal white adipose tissue (eWAT) adipocyte size. [7]
Lipid Reduction 3T3-L1 preadipocytes 25 nM stock solution during differentiation Reduced lipid accumulation (Oil Red O staining); inhibited adipogenesis/lipogenesis gene expression (e.g., PPARγ, C/EBPα, Resistin). [2]
Anti-Obesity Effects HFD-induced obese mice Intraperitoneal administration Reduced body weight, regional white adipocyte weight, serum cholesterol, hepatic steatosis, and serum resistin levels. [2]
Molecular Mechanism 3T3-L1 cells / ChIP assay N/A Bound to two specific sites on resistin promoter (-2861/-2854 & -241/-234), inhibiting its transcription. [2]

Experimental Protocols

In Vitro Protocol: Assessing ATF3 Induction and Anti-Adipogenic Effects in 3T3-L1 Cells

This protocol is designed to evaluate the efficacy of this compound in a standard preadipocyte model.

3.1.1 Materials
  • Cell Line: 3T3-L1 mouse preadipocytes (ATCC CL-173)
  • Test Compound: this compound (e.g., from MedChemExpress, CAS 3038756-30-5)
  • Key Reagents:
    • Dulbecco's Modified Eagle Medium (DMEM)
    • Fetal Bovine Serum (FBS)
    • Insulin, Dexamethasone, 3-Isobutyl-1-methylxanthine (IBMX)
    • Dimethyl Sulfoxide (DMSO)
    • Oil Red O staining solution
    • Trizol reagent for RNA extraction
    • cDNA synthesis and qRT-PCR kits
3.1.2 Procedure
  • Cell Culture and Differentiation:

    • Maintain 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS.
    • Two days post-confluence (Day 0), initiate differentiation by replacing the medium with differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 μM dexamethasone, 5 μg/mL insulin).
    • After 48 hours (Day 2), replace the medium with post-differentiation medium (DMEM, 10% FBS, 5 μg/mL insulin). Refresh this medium every two days.
  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 nM).
    • Add the compound to the culture medium during the differentiation process (from Day 0) and maintain the treatment for 8 days. A final DMSO concentration of 0.5% is typically used as a vehicle control [2] [7].
  • Oil Red O Staining (Day 8):

    • Wash cells twice with PBS and fix with 10% formalin for 1 hour.
    • Stain with Oil Red O working solution for 30 minutes.
    • Wash thoroughly with distilled water and visualize lipid droplets under a microscope.
    • For quantification, elute the stained Oil Red O with 100% isopropanol and measure the optical density at 500 nm [2].
  • Gene Expression Analysis (qRT-PCR):

    • Extract total RNA from cultured cells using Trizol reagent.
    • Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) using SYBR Green.
    • Analyze expression levels of target genes (see table below for examples).

Table 2: Key Gene Targets for qRT-PCR Analysis

Gene Symbol Gene Name Function in Adipogenesis/Metabolism
ATF3 Activating Transcription Factor 3 Master stress regulator, anti-adipogenic
PPARγ Peroxisome Proliferator-Activated Receptor Gamma Master regulator of adipogenesis
C/EBPα CCAAT/Enhancer-Binding Protein Alpha Key adipogenic transcription factor
RESISTIN Resistin Adipokine linked to insulin resistance
FABP4 Fatty Acid Binding Protein 4 Lipid shuttle in adipocytes
UCP1 Uncoupling Protein 1 Thermogenesis in brown/beige fat
In Vivo Protocol: Evaluating Efficacy in a Mouse Model of Diet-Induced Obesity

This protocol assesses the anti-obesity and anti-metabolic syndrome effects of this compound in vivo.

3.2.1 Materials
  • Animals: Eight-week-old C57BL/6 male mice.
  • Diets: High-Fat Diet (HFD) to induce obesity and metabolic syndrome.
  • Test Compound: this compound.
  • Vehicle: For intraperitoneal (i.p.) injection, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is recommended for preparing a clear solution [7].
3.2.2 Procedure
  • Induction of Obesity:

    • House mice under standard conditions and acclimate for one week.
    • Feed mice a High-Fat Diet (HFD) for 8-12 weeks to induce obesity and metabolic dysregulation.
  • Compound Administration:

    • After the obesity phenotype is established, randomly divide mice into treatment groups.
    • Administer This compound at a dose of 40 mg/kg via intraperitoneal (i.p.) injection.
    • Maintain a dosing schedule of three times per week for 10 weeks [7].
    • Include control groups receiving vehicle alone.
  • Endpoint Analyses:

    • Body Weight Monitoring: Track body weight weekly throughout the study.
    • Tissue Collection: At sacrifice, collect and weigh key metabolic tissues (e.g., epididymal WAT, liver, BAT).
    • Serum Biochemistry: Analyze serum for cholesterol, triglycerides, free fatty acids, and adipokine (e.g., resistin, adiponectin) levels.
    • Gene and Protein Expression: Analyze RNA and protein from adipose and liver tissues to confirm ATF3 upregulation and downregulation of downstream targets (e.g., resistin) via qRT-PCR and Western blotting.
    • Histology: Perform histological analysis (e.g., H&E staining, Oil Red O on liver sections) to assess adipocyte size, hepatic steatosis, and BAT morphology [2] [7].

Signaling Pathways and Workflow

The therapeutic action of this compound involves a coordinated molecular cascade. The diagram below illustrates the core signaling pathway implicated in its anti-obesity effects.

G Start This compound Administration A Induces ATF3 expression Start->A B ATF3 binds to Resistin promoter A->B F Promotion of adipose tissue browning (UCP1) A->F Stimulates C Inhibition of Resistin transcription B->C Inhibits D Downregulation of Adipogenesis/Lipogenesis (PPARγ, C/EBPα) C->D E Reduced lipid accumulation D->E G Anti-Obesity & Anti-Metabolic Syndrome Effects E->G F->G

Figure 1: Core Signaling Pathway of this compound. The diagram illustrates the molecular mechanism by which this compound activates ATF3 expression, leading to the inhibition of resistin and subsequent suppression of adipogenesis, alongside the promotion of energy-expending browning in adipose tissue [2] [5].

The experimental workflow for validating the efficacy and mechanism of this compound, from in vitro screening to in vivo confirmation, is outlined below.

G A In Vitro Screening (3T3-L1 Adipogenesis Model) B Oil Red O Staining (Lipid Accumulation) A->B C qRT-PCR & Western Blot (ATF3, Target Genes) B->C D ChIP Assay (Promoter Binding) C->D E In Vivo Validation (HFD Mouse Model) D->E Leads to F Body/Tissue Weight Serum Biochemistry E->F G Gene Expression & Histology Analysis E->G H Mechanistic Confirmation F->H G->H

Figure 2: Experimental Workflow for this compound. The workflow guides researchers from initial *in vitro screening for anti-adipogenic activity and ATF3 induction, through detailed mechanistic studies, to comprehensive in vivo validation in an animal model of obesity [2] [7].*

References

ATF3 Inducer 1: Core Molecular & Stock Solution Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the essential quantitative data for ATF3 inducer 1, providing a quick reference for researchers.

Property Specification
CAS Number 3038756-30-5 [1]
Molecular Formula C₁₂H₁₀N₂O₃ [1]
Molecular Weight 230.22 g/mol [1]
Recommended Stock Concentration 10 mM (in DMSO) [1]
Solubility in DMSO 125 mg/mL (542.96 mM) [1]
Physical Form Solid (white to light yellow) [1]
Storage Conditions (Powder) -20°C for 3 years [1]
Storage Conditions (Solution) -80°C for 6 months; -20°C for 1 month [1]

Detailed Experimental Protocols

Here are the established methodologies for using this compound in key experiments, as cited in the literature.

In Vitro Protocol: 3T3-L1 Preadipocyte Differentiation [1]
  • Cell Line: 3T3-L1 mouse preadipocytes.
  • Treatment Concentration: 50 µM this compound.
  • Incubation Time: 8 days, during the cell differentiation process.
  • Key Outcomes: Increased ATF3 protein and ATF3 mRNA expression; inhibition of lipid accumulation.
In Vivo Protocol: Anti-Metabolic Syndrome Activity in Mice [1]
  • Animal Model: Eight-week-old C57BL/6 male mice.
  • Dosage & Administration: 40 mg/kg, administered via intraperitoneal (i.p.) injection.
  • Dosing Frequency: Three times a week.
  • Study Duration: 10 weeks.
  • Key Outcomes: Decreased body weight and reduced size of epididymal white adipose tissue (eWAT) adipocytes.

ATF3 Signaling Pathway & Experimental Workflow

The following diagram illustrates the role of ATF3 and the experimental workflow involving this compound, based on the gathered research.

atf3_workflow cluster_stress Stress / Inducer Signals cluster_downstream Downstream Effects of ATF3 cluster_experiment Experimental Workflow with this compound NutrientLimitation Nutrient Limitation (Amino Acids) ATF4 ATF4 (Upstream Regulator) NutrientLimitation->ATF4 Induces ERstress ER Stress ERstress->ATF4 ATF3Inducer1 This compound ATF3Gene ATF3 Gene ATF3Inducer1->ATF3Gene Induces InVitro In Vitro Treatment (3T3-L1 cells, 50μM, 8 days) ATF3Inducer1->InVitro InVivo In Vivo Study (C57BL/6 mice, 40mg/kg, i.p., 10 wks) ATF3Inducer1->InVivo AARE AARE (Amino Acid Response Element) in ATF3 Promoter ATF4->AARE Binds to AARE->ATF3Gene Activates Transcription InhibitAdipogenesis Inhibits Adipogenesis & Lipogenesis ATF3Gene->InhibitAdipogenesis AntiMetabolicSyndrome Anti-Metabolic Syndrome Activity ATF3Gene->AntiMetabolicSyndrome TissueRegeneration Promotes Tissue Regeneration ATF3Gene->TissueRegeneration Outcome1 ↑ ATF3 mRNA & Protein Reduced Lipid Accumulation InVitro->Outcome1 Outcome2 ↓ Body Weight ↓ Adipocyte Size InVivo->Outcome2

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound, and what is its solubility? A1: Dimethyl sulfoxide (DMSO) is the recommended solvent. The solubility of this compound in DMSO is 125 mg/mL (542.96 mM). It is crucial to use newly opened DMSO to prevent water absorption, which can affect solubility and compound stability [1].

Q2: How should I prepare a 10 mM stock solution for cell-based assays? A2:

  • Calculate the mass of powder needed. For example, to prepare 1 mL of 10 mM solution, you need: 0.010 mmol/mL × 230.22 g/mol = 2.30 mg.
  • Dissolve 2.30 mg of this compound powder in 1 mL of pure, anhydrous DMSO.
  • Mix thoroughly by vortexing or gentle sonication until the solid is completely dissolved.
  • Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month [1].

Q3: How do I prepare a working solution for in vivo animal studies? A3: Based on the supplier's recommended protocol, you can use the following method for intraperitoneal injection in mice [1]:

  • Prepare a DMSO stock solution at 20.8 mg/mL.
  • Mix 100 µL of this stock solution with 900 µL of corn oil.
  • Vortex the mixture thoroughly to obtain a clear, homogeneous solution with a final concentration of ≥ 2.08 mg/mL.
  • Note: If the dosing period exceeds half a month, the stability of the compound in this vehicle should be carefully evaluated [1].

Q4: What is the biological mechanism of this compound? A4: this compound is a potent synthetic compound that increases both ATF3 protein and ATF3 mRNA expression levels [1]. ATF3 is a stress-inducible transcription factor that acts as a key regulator in metabolic processes. It inhibits adipogenesis (fat cell formation) and lipogenesis (fat production) by repressing key drivers like PPARγ and C/EBPα [2]. It also plays a protective role in various tissues, and its induction can promote regeneration and counteract metabolic diseases [3] [4].

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation in stock solution Water absorption from humid air or old DMSO; solution is too concentrated. Use fresh, anhydrous DMSO. Warm the vial gently at 37°C and vortex. If needed, further dilute the solution.
No biological activity in cell assay Improper storage leading to compound degradation; final DMSO concentration toxic to cells. Verify storage conditions (-80°C or -20°C) and prepare a fresh aliquot. Ensure final DMSO concentration in cell culture media is ≤0.5%.
Low yield during weighing The compound is hygroscopic (absorbs moisture). Centrifuge the vial before opening. Use a clean, dry spatula for weighing. Perform the weighing process quickly in a low-humidity environment.

Important Safety & Handling Notes

  • For Research Use Only: This compound is strictly for research purposes and is not for diagnostic or therapeutic use [1].
  • Controlled Substance: Please note that this product may be a controlled substance and not for sale in all territories [1].
  • Vehicle Control: Always include a vehicle control group (e.g., 0.5% DMSO in cell culture, or DMSO/corn oil mix in animals) treated with the solvent alone to account for its effects in your experiments [2].

References

×

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

230.06914219 Da

Monoisotopic Mass

230.06914219 Da

Heavy Atom Count

17

Dates

Last modified: 08-08-2024

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